4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide
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Overview
Description
4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide is a complex organic compound that features a benzothiazole moiety fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with a suitable pyrrole derivative under controlled conditions. The reaction may be facilitated by catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide): This compound shares the benzothiazole moiety and exhibits similar biological activities.
2,4-Disubstituted thiazoles: These compounds also contain thiazole rings and have diverse biological activities, including antibacterial and antitumor properties.
Uniqueness
4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide is unique due to its specific structural arrangement, which combines the benzothiazole and pyrrole rings
Properties
Molecular Formula |
C18H14N4O2S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzamide |
InChI |
InChI=1S/C18H14N4O2S/c19-16-15(18-21-12-3-1-2-4-14(12)25-18)13(23)9-22(16)11-7-5-10(6-8-11)17(20)24/h1-8,19,23H,9H2,(H2,20,24) |
InChI Key |
RBYXELROMLYVAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)C(=O)N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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